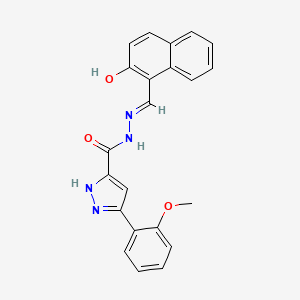
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide is a complex organic compound with the molecular formula C22H18N4O3 and a molecular weight of 386.414 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a naphthylmethylene hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide typically involves the reaction of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid with 2-HO-naphthalen-1-ylmethylene hydrazine under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .
Análisis De Reacciones Químicas
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparación Con Compuestos Similares
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide can be compared with other similar compounds, such as:
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-4-ylmethylene-hydrazide
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-3-ylmethylene-hydrazide
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring and the hydrazide moiety. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C22H18N4O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-21-9-5-4-8-16(21)18-12-19(25-24-18)22(28)26-23-13-17-15-7-3-2-6-14(15)10-11-20(17)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
Clave InChI |
KFUUITWQNAAKPN-YDZHTSKRSA-N |
SMILES isomérico |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
SMILES canónico |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















